3-AMINO-1-BENZOYL-AZETIDINE
Overview
Description
3-Amino-1-benzoyl-azetidine is a heterocyclic compound featuring a four-membered azetidine ring with an amino group at the third position and a benzoyl group at the first position Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-benzoyl-azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-4-aryl-azetidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-amino-1-hydroxy-azetidine.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: 3-Amino-1-hydroxy-azetidine.
Substitution: N-alkylated azetidine derivatives.
Scientific Research Applications
3-Amino-1-benzoyl-azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-amino-1-benzoyl-azetidine involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and engage in nucleophilic attacks, while the benzoyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate biological pathways and molecular targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring structure without additional functional groups.
3-Amino-azetidine: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.
1-Benzoyl-azetidine: Lacks the amino group, reducing its ability to form hydrogen bonds and engage in nucleophilic reactions.
Uniqueness: 3-Amino-1-benzoyl-azetidine stands out due to the presence of both amino and benzoyl groups, which confer unique reactivity and potential bioactivity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVRSUKQZOUCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669414 | |
Record name | (3-Aminoazetidin-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-62-7 | |
Record name | (3-Aminoazetidin-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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